molecular formula C28H28N2O5 B4307575 N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE

N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE

Cat. No.: B4307575
M. Wt: 472.5 g/mol
InChI Key: PEIGCOADANROCK-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound that combines the structural features of adamantane and anthracene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane and anthracene derivatives. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then reacted with 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The adamantyl and anthracene moieties can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve reagents such as halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is unique due to its combination of adamantyl and anthracene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c1-2-22(28-12-15-9-16(13-28)11-17(10-15)14-28)29-27(33)21-8-7-20-23(24(21)30(34)35)26(32)19-6-4-3-5-18(19)25(20)31/h3-8,15-17,22H,2,9-14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIGCOADANROCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 4
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 5
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 6
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE

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